4-(4-Methoxyphenyl)oxazole
Overview
Description
4-(4-Methoxyphenyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-methoxyphenyl group. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxy group enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)oxazole can be achieved through several methods. One common approach involves the cyclization of 4-methoxybenzoyl chloride with an appropriate amine under acidic conditions. Another method includes the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction, which is a versatile strategy for preparing oxazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetic nanocatalysts has been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)oxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases overexpressed in certain cancers, thereby blocking the signaling pathways essential for cancer cell proliferation . The compound’s ability to bind to various receptors and enzymes through non-covalent interactions underlies its broad biological activities .
Comparison with Similar Compounds
- 4-(4-Methylphenyl)oxazole
- 4-(4-Chlorophenyl)oxazole
- 4-(4-Bromophenyl)oxazole
Comparison: 4-(4-Methoxyphenyl)oxazole is unique due to the presence of the methoxy group, which enhances its chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKGSYKMUXXSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499248 | |
Record name | 4-(4-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54289-74-6 | |
Record name | 4-(4-Methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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